molecular formula C9H8N2O2 B186294 Ethyl 5-cyanonicotinate CAS No. 90417-31-5

Ethyl 5-cyanonicotinate

Cat. No.: B186294
CAS No.: 90417-31-5
M. Wt: 176.17 g/mol
InChI Key: PQINZTXTQYRDBV-UHFFFAOYSA-N
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Description

Ethyl 5-cyanonicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. It is a versatile compound that has gained significant attention in various fields of research, including medical, environmental, and industrial research. The molecular formula of this compound is C9H8N2O2, and it has a molecular weight of 176.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-cyanonicotinate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl cyanoacetate with 3-cyanopyridine in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is usually subjected to distillation and crystallization to isolate and purify this compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-cyanonicotinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-cyanonicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-cyanonicotinate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Ethyl 5-cyanonicotinate can be compared with other similar compounds such as:

    Ethyl cyanoacetate: Both compounds contain a cyano group, but this compound has an additional pyridine ring, making it more versatile in chemical reactions.

    3-cyanopyridine: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.

    Nicotinic acid derivatives: this compound is part of this class of compounds, which are known for their biological and pharmacological activities.

Properties

IUPAC Name

ethyl 5-cyanopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-2-13-9(12)8-3-7(4-10)5-11-6-8/h3,5-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQINZTXTQYRDBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326886
Record name Ethyl 5-cyanonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90417-31-5
Record name Ethyl 5-cyanonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

31.4 g (120 mmol) of 2-oxo-1-(phenylsulfonyl)-1,2-dihydropyrimidine-5-carbonitrile and 10.2 g (100 mmol) of ethyl oxo-acetate were dissolved in 250 ml of ethanol, and allowed to undergo the reaction at 70° C. for 2 hours. 30.4 g (400 mmol) of ammonium acetate was added to the reaction solution to carry out the reaction at 90° C. for 4 hours. After completion of the reaction, this was cooled to room temperature, neutralized with 100 g (600 mmol) of 25% sodium hydroxide aqueous solution and then extracted twice with 40 ml of toluene. By concentrating the organic layer, 12.1 g (yield 68.7%) of the title compound was obtained (purity 98.2%, melting point 58-59° C.)
Name
2-oxo-1-(phenylsulfonyl)-1,2-dihydropyrimidine-5-carbonitrile
Quantity
31.4 g
Type
reactant
Reaction Step One
Name
ethyl oxo-acetate
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Yield
68.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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